4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine is a chemical compound with the molecular formula C9H12IN3O2 and a molecular weight of 321.11 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of pharmacological applications . Pyrimidine derivatives are commonly used in therapeutic disciplines due to their structural diversity and biological activities .
Vorbereitungsmethoden
The synthesis of 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine involves several steps. One common method includes the reaction of 6-iodo-2-methoxypyrimidine with morpholine under specific conditions . The reaction typically requires a base such as cesium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine can be compared with other pyrimidine derivatives, such as:
6-Iodo-2-methoxypyrimidine: Similar in structure but lacks the morpholine moiety.
4-(6-Methoxypyridin-2-yl)morpholine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H12IN3O2 |
---|---|
Molekulargewicht |
321.11 g/mol |
IUPAC-Name |
4-(6-iodo-2-methoxypyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C9H12IN3O2/c1-14-9-11-7(10)6-8(12-9)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
InChI-Schlüssel |
LYHMFFZEZXIVIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC(=N1)I)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.